Cas no 1049677-32-8 (8-Chloro-3-iodoimidazo[1,2-a]pyrazine)
![8-Chloro-3-iodoimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1049677-32-8x500.png)
8-Chloro-3-iodoimidazo[1,2-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 8-Chloro-3-iodoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine, 8-chloro-3-iodo-
- 8-Chloro-3-iodo-imidazo[1,2-a]pyrazine
- AG-D-17997
- AK-26563
- ANW-73730
- CTK0G9271
- PubChem22859
- CS-0063205
- FT-0734953
- SY273556
- MFCD11053343
- DTXSID10676977
- AKOS016007814
- 8-Chloro-3-iodoimidazo[1,2-a]pyrazine, AldrichCPR
- RHQCTVNTDPLROD-UHFFFAOYSA-N
- AM20080846
- SCHEMBL9938818
- 1049677-32-8
- DB-012345
-
- MDL: MFCD11053343
- インチ: 1S/C6H3ClIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
- InChIKey: RHQCTVNTDPLROD-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C2C(=NC=CN21)Cl
計算された属性
- せいみつぶんしりょう: 278.90600
- どういたいしつりょう: 278.90602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- 密度みつど: 2.34
- PSA: 30.19000
- LogP: 1.98730
8-Chloro-3-iodoimidazo[1,2-a]pyrazine セキュリティ情報
8-Chloro-3-iodoimidazo[1,2-a]pyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Chloro-3-iodoimidazo[1,2-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1223753-5g |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95% | 5g |
$600 | 2024-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3468-250MG |
8-chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95% | 250MG |
¥ 475.00 | 2023-04-05 | |
eNovation Chemicals LLC | D546821-1g |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95% | 1g |
$565 | 2024-06-03 | |
Chemenu | CM168500-250mg |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Chemenu | CM168500-100mg |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95+% | 100mg |
$195 | 2021-08-05 | |
Fluorochem | 049136-1g |
8-Chloro-3-iodo-imidazo[1,2-a]pyrazine |
1049677-32-8 | 97% | 1g |
£182.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3468-5G |
8-chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 95% | 5g |
¥ 3,194.00 | 2023-04-05 | |
abcr | AB282427-250mg |
8-Chloro-3-iodo-imidazo[1,2-a]pyrazine, 97%; . |
1049677-32-8 | 97% | 250mg |
€225.40 | 2024-04-20 | |
Aaron | AR008673-1g |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 97% | 1g |
$129.00 | 2025-02-11 | |
Aaron | AR008673-100mg |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1049677-32-8 | 97% | 100mg |
$42.00 | 2025-02-11 |
8-Chloro-3-iodoimidazo[1,2-a]pyrazine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
8-Chloro-3-iodoimidazo[1,2-a]pyrazineに関する追加情報
Introduction to 8-Chloro-3-iodoimidazo[1,2-a]pyrazine (CAS No. 1049677-32-8)
8-Chloro-3-iodoimidazo[1,2-a]pyrazine, identified by its Chemical Abstracts Service (CAS) number 1049677-32-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a scaffold known for its versatile biological activities and potential applications in drug discovery. The presence of both chlorine and iodine substituents on the imidazopyrazine core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine contribute to its unique chemical properties. The chlorine atom at the 8-position and the iodine atom at the 3-position serve as handles for further functionalization through nucleophilic substitution reactions. This allows chemists to introduce diverse substituents, enabling the exploration of novel pharmacophores. The imidazopyrazine ring system itself is a privileged structure in medicinal chemistry, often found in bioactive molecules targeting various therapeutic pathways.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from imidazopyrazine derivatives. One of the most compelling areas of investigation is its potential as an antitumor agent. Studies have demonstrated that imidazopyrazines can interfere with critical cellular processes involved in cancer progression, such as DNA replication and cell cycle regulation. The halogenated imidazopyrazines, including 8-Chloro-3-iodoimidazo[1,2-a]pyrazine, have shown promise in preclinical studies as inhibitors of kinases and other enzymes overexpressed in tumor cells.
Moreover, the compound has been explored for its antimicrobial properties. Emerging evidence suggests that certain imidazopyrazines exhibit activity against drug-resistant bacteria and fungi. The chlorine and iodine substituents may play a role in disrupting microbial cell membranes or inhibiting essential metabolic pathways. This has opened up new avenues for developing antibiotics and antifungals to combat multidrug-resistant pathogens.
The synthetic utility of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine extends beyond its biological applications. Its halogenated nature makes it an ideal candidate for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex organic molecules. These reactions allow for the introduction of aryl or vinyl groups at various positions on the imidazopyrazine core, expanding its chemical diversity.
Recent advancements in computational chemistry have further enhanced the design and optimization of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine derivatives. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, accelerating the drug discovery process. By leveraging these computational tools, researchers can rapidly screen large libraries of imidazopyrazines and identify lead compounds with high potential for further development.
The pharmaceutical industry has taken note of the synthetic flexibility and biological promise of 8-Chloro-3-iodoimidazo[1,2-a]pyrazine. Several companies are currently engaged in developing novel therapeutics based on this scaffold. Early-phase clinical trials have begun evaluating the safety and efficacy of certain imidazopyrazine derivatives in oncology and infectious disease settings. The results from these trials are expected to provide valuable insights into the therapeutic potential of this class of compounds.
In conclusion, 8-Chloro-3-iodoimidazo[1,2-a]pyrazine (CAS No. 1049677-32-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its reactivity and biological activity, make it a cornerstone in the development of new drugs targeting cancer, infections, and other diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in modern medicine.
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